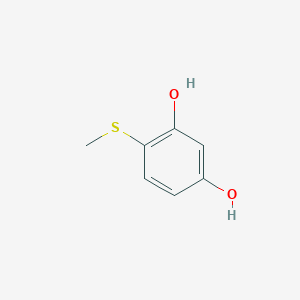
4-(Methylsulfanyl)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)benzene-1,3-diol can be achieved through several methods. One common approach involves the reaction of resorcinol with methylthiol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the substitution of the hydroxyl group with the methylsulfanyl group.
Another method involves the use of benzyne intermediates. In this approach, resorcinol is treated with a strong base such as sodium hydride in the presence of dimethyl sulfoxide (DMSO) to generate the benzyne intermediate. The intermediate then reacts with methylthiol to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-(Methylsulfanyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of the compound can lead to the formation of thiols and other reduced sulfur-containing derivatives. Reducing agents such as sodium borohydride are commonly used.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions with various electrophiles. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced sulfur derivatives
Substitution: Halogenated derivatives
科学的研究の応用
4-(Methylsulfanyl)benzene-1,3-diol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 4-(Methylsulfanyl)benzene-1,3-diol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, while the methylsulfanyl group can modulate its reactivity and binding affinity. These interactions can influence the compound’s biological activity, including its antimicrobial and antioxidant effects .
類似化合物との比較
4-(Methylsulfanyl)benzene-1,3-diol can be compared with other similar compounds, such as:
Catechol (benzene-1,2-diol): Features hydroxyl groups at the 1 and 2 positions. Known for its strong antioxidant properties.
Resorcinol (benzene-1,3-diol): The parent compound of this compound, with hydroxyl groups at the 1 and 3 positions. Widely used in the production of resins and adhesives.
Hydroquinone (benzene-1,4-diol): Features hydroxyl groups at the 1 and 4 positions. Commonly used in skin-lightening products and as a photographic developer.
特性
CAS番号 |
5633-60-3 |
|---|---|
分子式 |
C7H8O2S |
分子量 |
156.20 g/mol |
IUPAC名 |
4-methylsulfanylbenzene-1,3-diol |
InChI |
InChI=1S/C7H8O2S/c1-10-7-3-2-5(8)4-6(7)9/h2-4,8-9H,1H3 |
InChIキー |
VRJUCLNAXCXIHS-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea](/img/structure/B14729527.png)
![2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14729535.png)


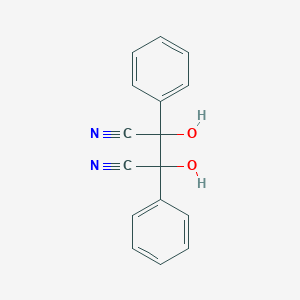
![Octahydrobenzo[3,4]cyclobuta[1,2-c]furan-1,3-dione](/img/structure/B14729555.png)
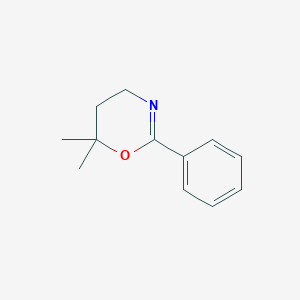
![N-(3-{1-[2-(3-Methylbutanoyl)hydrazinylidene]ethyl}phenyl)cyclopropanecarboxamide](/img/structure/B14729560.png)
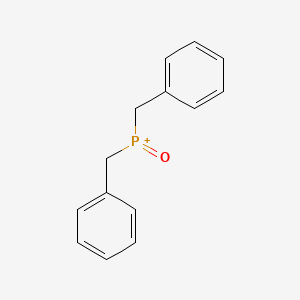
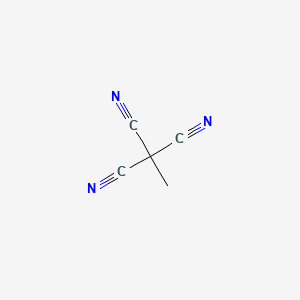


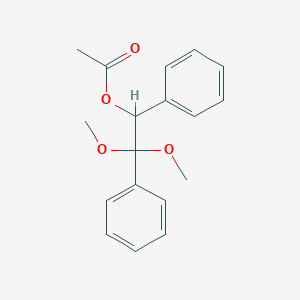
![2,6-Bis[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14729607.png)
